1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Key steps include:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling of the indole and pyrrole rings: This step often requires a strong base and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide: Used as a coupling agent in peptide synthesis.
1-[3-(dimethylamino)propyl]-3-ethylurea: Used in the preparation of cabergoline, a dopamine receptor agonist.
Uniqueness
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H31N3O5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H31N3O5/c1-6-29-20-11-8-7-10-19(20)27(26(29)34)22(23(31)18-12-13-21(35-5)17(2)16-18)24(32)25(33)30(27)15-9-14-28(3)4/h7-8,10-13,16,31H,6,9,14-15H2,1-5H3/b23-22- |
InChI Key |
YYPNDRAKDOJMCS-FCQUAONHSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C(=O)N3CCCN(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C(=O)N3CCCN(C)C |
Origin of Product |
United States |
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